N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide
Description
N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methylbenzoyl group, and an amide linkage
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-5-4-6-15(13-14)20(25)24-19-8-3-2-7-18(19)21(26)23-17-11-9-16(22)10-12-17/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWBFAQUQNLROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-bromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms N-(4-bromophenyl)-3-methylbenzamide.
Coupling Reaction: The next step involves the coupling of N-(4-bromophenyl)-3-methylbenzamide with 2-aminobenzamide under appropriate conditions to form the final product, N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the amide group to an amine group.
Oxidation Reactions: Oxidation of the methyl group in the 3-methylbenzoyl moiety can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Reduction Reactions: Products include amines derived from the reduction of the amide group.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of the methyl group.
Scientific Research Applications
N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Lacks the 3-methylbenzoyl group.
4-bromo-N-methyl-N-phenylbenzamide: Contains a methyl group on the nitrogen atom instead of the amide linkage.
N-(4-bromophenyl)-3-nitrobenzamide: Contains a nitro group instead of the methyl group.
Uniqueness
N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide is unique due to the presence of both the 4-bromophenyl and 3-methylbenzoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
